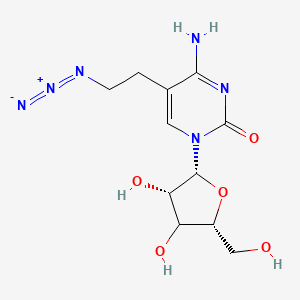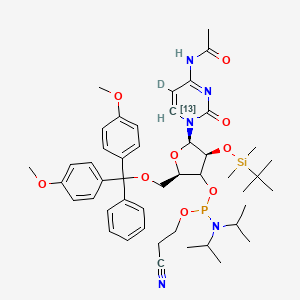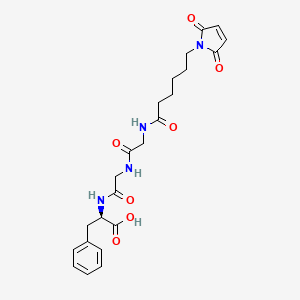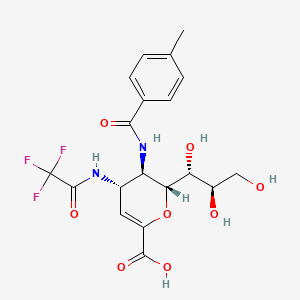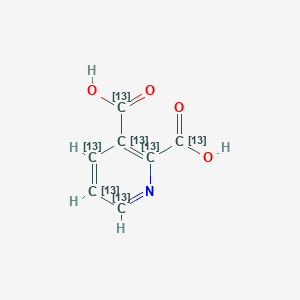
(2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid is a labeled derivative of pyridine-2,3-dicarboxylic acid, where the carbon atoms in the pyridine ring are isotopically enriched with carbon-13. This compound is a dicarboxylic acid derivative of pyridine and is used in various scientific research applications due to its unique isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid typically involves the isotopic labeling of pyridine-2,3-dicarboxylic acid. One common method is the oxidation of isotopically labeled quinoline using oxidants such as potassium permanganate, ozone, or hydrogen peroxide . The reaction conditions often involve controlled temperatures and specific pH levels to ensure the selective oxidation of the quinoline ring to form the dicarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidants. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired isotopically labeled product.
化学反応の分析
Types of Reactions
(2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinolinic acid derivatives.
Reduction: Reduction reactions can convert the dicarboxylic acid groups to alcohols or aldehydes.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinolinic acid derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.
科学的研究の応用
(2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of isotopically labeled compounds for NMR spectroscopy studies.
Biology: In metabolic studies to trace the incorporation of carbon-13 into biological molecules.
Medicine: As a tracer in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: In the production of labeled compounds for quality control and analytical purposes.
作用機序
The mechanism of action of (2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid involves its incorporation into various biochemical pathways due to its isotopic labeling. The carbon-13 atoms in the pyridine ring allow for the tracking of the compound through metabolic processes using NMR spectroscopy. This enables researchers to study the molecular targets and pathways involved in the metabolism and action of the compound.
類似化合物との比較
Similar Compounds
- Quinolinic acid (2,3-pyridinedicarboxylic acid)
- Lutidinic acid (2,4-pyridinedicarboxylic acid)
- Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
- Dipicolinic acid (2,6-pyridinedicarboxylic acid)
- Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
- Dinicotinic acid (3,5-pyridinedicarboxylic acid)
Uniqueness
The uniqueness of (2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid lies in its isotopic labeling with carbon-13, which makes it particularly valuable for NMR spectroscopy and metabolic studies. This isotopic enrichment allows for detailed tracking and analysis of the compound in various chemical and biological systems, providing insights that are not possible with non-labeled analogs.
特性
分子式 |
C7H5NO4 |
|---|---|
分子量 |
174.068 g/mol |
IUPAC名 |
(2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
InChIキー |
GJAWHXHKYYXBSV-BNUYUSEDSA-N |
異性体SMILES |
[13CH]1=[13CH][13C](=[13C](N=[13CH]1)[13C](=O)O)[13C](=O)O |
正規SMILES |
C1=CC(=C(N=C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(2,3-dihydroxyphenyl)methylidene]-3-(1-morpholin-4-yl-1-oxopropan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B12388004.png)

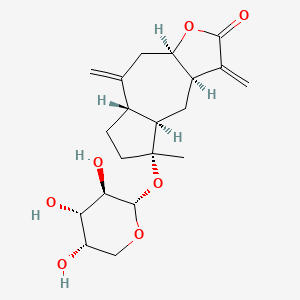
![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12388015.png)
![(1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-4-ol](/img/structure/B12388032.png)
